(5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
CAS No.: 1234868-06-4
Cat. No.: VC7757921
Molecular Formula: C19H18BrN5O3
Molecular Weight: 444.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234868-06-4 |
|---|---|
| Molecular Formula | C19H18BrN5O3 |
| Molecular Weight | 444.289 |
| IUPAC Name | (5-bromofuran-2-yl)-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18BrN5O3/c20-15-5-4-14(27-15)19(26)25-9-7-24(8-10-25)16-6-3-13(11-21-16)17-22-18(28-23-17)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
| Standard InChI Key | QWLARGUABCJMPL-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)C5=CC=C(O5)Br |
Introduction
The compound (5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings, including a furan, a pyridine, and a piperazine ring, along with an oxadiazole moiety. This structure suggests potential biological activity, given the presence of these pharmacologically relevant rings.
Synthesis
The synthesis of such a compound typically involves multiple steps, including the formation of the oxadiazole and pyridine rings, followed by their attachment to the piperazine and furan moieties. Common methods might involve condensation reactions, nucleophilic substitutions, and the use of catalysts to facilitate these processes.
Potential Applications
Compounds with similar structures are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of a bromine atom in the furan ring enhances reactivity, making it suitable for further chemical modifications.
Research Findings
While specific research findings on this exact compound are not available in the provided sources, compounds with similar heterocyclic structures are frequently studied for their biological activities. These studies often involve in vitro and in vivo tests to assess efficacy and safety.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to characterize and purify such compounds.
Data Table: General Information on Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| (5-Bromofuran-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | Not specified | Not specified | Anti-inflammatory, antimicrobial, anticancer |
| (5-Bromofuran-2-yl)-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone | C18H13BrCl2N2O3S | 488.18242 | Potential pharmaceutical applications |
| (5r)-4-(5-Bromofuran-2-Carbonyl)-5-(4-Fluorophenyl)-7-Methyl-1,3,4,5-Tetrahydro-2h-1,4-Benzodiazepin-2-One | C21H16BrFN2O3 | 443.3 | Potential therapeutic uses |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume